molecular formula C6H7ClN2O2 B078948 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 14628-57-0

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No. B078948
CAS RN: 14628-57-0
M. Wt: 174.58 g/mol
InChI Key: OGHGGBMXRUJBAF-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

Sodium metal (613 mg, 26.7 at-g) were dissolved in 35 ml of methanol. To this solution were added 4.15 g (23.18 mmol) of 4,5-dichloro-2-methyl-2H-pyridazin-3-one in four portions over 5 min. After stirring the suspension for 4 h at room temperature, the solution was neutralized by addition of 1 ml sat. ammonium chloride solution and concentrated in vaccuo. The residue was taken up in 100 ml of ethyl acetate, washed twice with water, drie over magnesium sulfate and concentrated in vaccuo to yield 3.94 g (22.6 mmol, 97%) of the title compound as a crystalline white solid, MS: 175.2, 177.0 (M+H+).
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[C:4](=[O:11])[N:5]([CH3:10])[N:6]=[CH:7][C:8]=1Cl.[Cl-].[NH4+].[CH3:14][OH:15]>>[Cl:2][C:3]1[C:4](=[O:11])[N:5]([CH3:10])[N:6]=[CH:7][C:8]=1[O:15][CH3:14] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
613 mg
Type
reactant
Smiles
[Na]
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.15 g
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C)=O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the suspension for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vaccuo
WASH
Type
WASH
Details
washed twice with water, drie over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vaccuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1OC)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.6 mmol
AMOUNT: MASS 3.94 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.